

BLI-489 in vivo efficacy mouse model

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Compound Focus: Bli-489

CAS No.: 623564-40-9

Cat. No.: S521542

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BLI-489 Key Efficacy Data

The table below summarizes the quantitative in vivo efficacy data for piperacillin combined with **BLI-489** against various β -lactamase-producing pathogens in a murine systemic infection model [1].

Table 1: In Vivo Efficacy of Piperacillin-BLI-489 (8:1 Ratio) in Mouse Systemic Infection Models

| Strain (Enzyme[s] and Molecular Class[es]) | Agent | ED ₅₀ (mg/kg) (95% CI) | MIC (μ g/ml) |
|--|----------------------|--------------------------------------|----------------------|
| E. coli GC 6265 (TEM-1, Class A) | Piperacillin | 176 (132-238) | >64 |
| | Piperacillin-BLI-489 | 13 (10-17) | 2 |
| K. pneumoniae GAR 7693 (SHV-11, Class A) | Piperacillin | 193 (149-256) | >64 |
| | Piperacillin-BLI-489 | 23 (19-28) | 8 |
| E. coli GC 2022 (TEM-10, Class A ESBL) | Piperacillin | 301 (236-399) | >64 |
| | Piperacillin-BLI-489 | 40 (31-50) | 2 |

| Strain (Enzyme[s] and Molecular Class[es]) | Agent | ED ₅₀ (mg/kg) (95% CI) | MIC (µg/ml) |
|--|----------------------|--------------------------------------|----------------|
| K. pneumoniae GAR 7978 (SHV-1, SHV-5, Class A, Class A ESBL) | Piperacillin | 245 (196-314) | >64 |
| | Piperacillin-BLI-489 | 28 (22-35) | 4 |
| S. enterica serovar Typhimurium GC 4195 (CTX-M-5, Class A ESBL) | Piperacillin | 1121 | >64 |
| | Piperacillin-BLI-489 | 45 (36-57) | 8 |

Detailed Experimental Protocol

Here is the detailed methodology for determining the in vivo efficacy of **BLI-489** in combination with piperacillin, based on the cited study [1].

Mouse Systemic Infection Model

- **Animal Model:** Female CD-1 mice, 20 ± 2 grams [1].
- **Infection Challenge:**
 - **Bacterial Strains:** Clinical isolates expressing characterized β-lactamases (e.g., Class A TEM-1, SHV; Class C AmpC; Class D). Quality control strains from ATCC are recommended [1].
 - **Inoculum Preparation:** Bacterial cells are suspended in 5% hog gastric mucin. The inoculum level should be sufficient to cause death in untreated control mice within 48 hours [1].
 - **Challenge Route:** Intraperitoneal (IP) injection [1].

Dosing and Treatment

- **Test Article Preparation:**
 - Prepare piperacillin alone or piperacillin combined with **BLI-489** at the optimal **8:1 ratio** (piperacillin:**BLI-489**) in a suitable vehicle for subcutaneous (SC) injection [1].

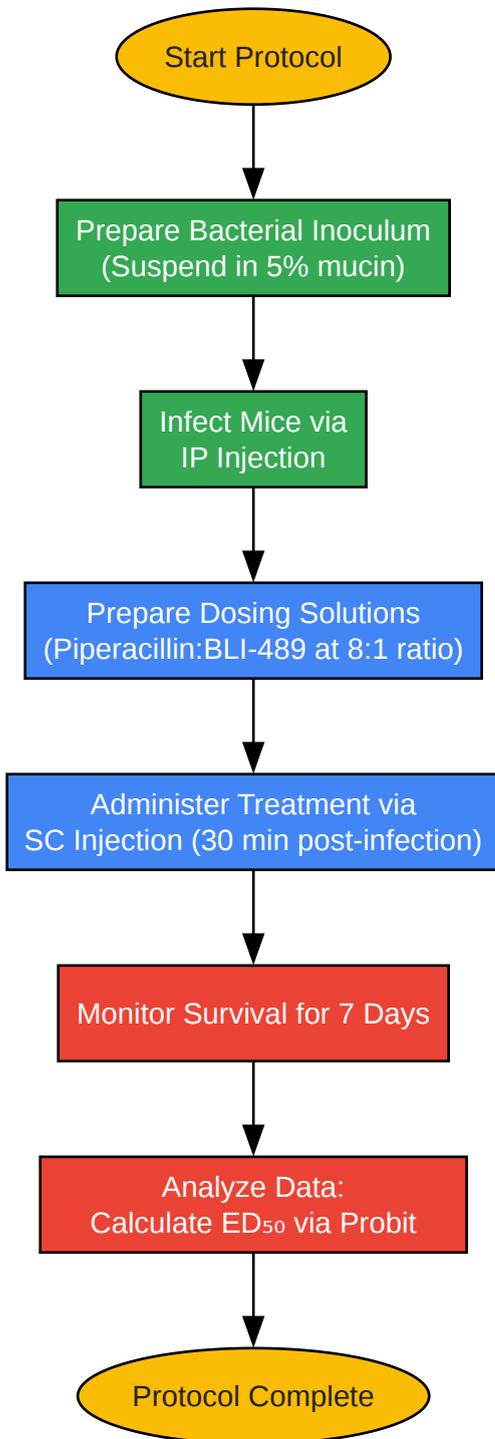
- For highly virulent infections, a second SC dose may be administered [1].
- **Treatment Regimen:**
 - **Dosing Route:** Subcutaneous (SC) injection [1].
 - **Dosing Schedule:** Treatment is administered at 30 minutes post-infection. A second dose may be given at 150 minutes post-infection for more virulent strains [1].
 - **Study Groups:** Five animals per group, with five twofold dose levels of the test compound [1].

Data Collection and Analysis

- **Endpoint Monitoring:** Monitor animal survival for 7 days post-infection [1].
- **Data Analysis:**
 - Pool 7-day survival ratios from three separate tests [1].
 - Determine the **median effective dose (ED₅₀)** using computerized probit analysis [1].
 - The ED₅₀ is defined as the dose of piperacillin (in the combination) required to protect 50% of the infected mice [1].

Experimental Workflow Visualization

The following diagram illustrates the logical flow and key steps of the mouse efficacy study protocol:



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Key Application Notes for Researchers

- **Optimal Ratio Determination:** The 8:1 (piperacillin:**BLI-489**) ratio was identified as the smallest amount of inhibitor that could be used while still demonstrating a significant enhancement in the efficacy of piperacillin against Class A, C, and D β -lactamase-producing strains [1].
- **Broad-Spectrum Activity:** The piperacillin-**BLI-489** combination has shown efficacy that is comparable or superior to the piperacillin-tazobactam combination, particularly against strains expressing certain ESBLs (e.g., SHV-5, CTX-M-5) [1].
- **In Vitro Correlates:** The significant reduction in Minimum Inhibitory Concentration (MIC) for the combination, as shown in Table 1, provides a reliable in vitro indicator of the in vivo efficacy observed [1].

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References

1. Efficacy of Piperacillin Combined with the Penem β ... [pmc.ncbi.nlm.nih.gov]

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